2-bromo-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine hydrochloride
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Overview
Description
2-bromo-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine hydrochloride is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine hydrochloride typically involves the bromination of pyrrolo[3,2-c]pyridine. The reaction is usually carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-bromo-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be used to remove the bromine atom or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkanes.
Scientific Research Applications
2-bromo-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of various biologically active compounds, including kinase inhibitors and antimicrobial agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural ligands.
Material Science: It is employed in the development of organic semiconductors and other advanced materials.
Pharmaceutical Industry: The compound is used in the synthesis of drug candidates and in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-bromo-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. Additionally, the pyrrole and pyridine rings can engage in π-π stacking interactions and hydrogen bonding, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: This compound lacks the bromine atom and has different biological activities.
2-chloro-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine hydrochloride: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine: The parent compound without any halogen substitution.
Uniqueness
2-bromo-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. The bromine atom can enhance the compound’s ability to form halogen bonds, making it a valuable scaffold in drug design and development.
Properties
IUPAC Name |
2-bromo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2.ClH/c8-7-3-5-4-9-2-1-6(5)10-7;/h3,9-10H,1-2,4H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBAYWLFBJUCKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC(=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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